Synthetic Accessibility: Single-Step Formation vs. Multi-Step Asymmetric Routes
Benzyl 7-oxoazepane-2-carboxylate can be accessed via a one-step synthetic protocol that proceeds in quantitative yield, a stark contrast to the 12-step asymmetric synthesis required for stereodefined (2S,5S)-5-substituted azepane-2-carboxylate derivatives [1][2]. The quantitative yield preparation utilizes adapted Vilsmeier conditions and has been fully characterized by 1H-, 13C-NMR, IR, and Raman spectroscopy [1]. In comparison, the asymmetric route to related (2S,5S)-5-substituted azepane-2-carboxylate derivatives proceeds in 12 steps with an overall yield of only 17–22% from known hydroxy-ketone starting material [2].
| Evidence Dimension | Synthetic step count and overall yield |
|---|---|
| Target Compound Data | 1 step, quantitative yield |
| Comparator Or Baseline | (2S,5S)-5-substituted azepane-2-carboxylate derivatives: 12 steps, 17–22% overall yield |
| Quantified Difference | ≥78 percentage point yield advantage; 11 fewer synthetic steps |
| Conditions | Target: Vilsmeier conditions with adapted protocol [1]; Comparator: 12-step asymmetric sequence starting from hydroxy-ketone 8, featuring oxidative cleavage of aza-bicyclo[3.2.2]nonene intermediate [2] |
Why This Matters
The one-step, quantitative-yield route dramatically reduces procurement cost, lead time, and synthetic risk compared to stereodefined azepane scaffolds requiring multi-step asymmetric synthesis.
- [1] OUCI (Open Ukrainian Citation Index). One-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions. Characterized by 1H-, 13C-NMR, IR and Raman spectroscopy. View Source
- [2] Wishka DG, Bédard M, Brighty KE, et al. An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. J Org Chem. 2011 Mar 18;76(6):1937-40. doi: 10.1021/jo102475s. View Source
